1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate
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Overview
Description
1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate typically involves the condensation of 2-aminobenzenethiol with 4-chlorobenzoyl chloride, followed by esterification with chloroacetic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methylbenzothiazole: Investigated for its antimicrobial properties .
Uniqueness
1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzoyl and ester groups make it particularly versatile for various synthetic and medicinal applications .
Properties
Molecular Formula |
C17H13ClN2O3S |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C17H13ClN2O3S/c18-12-7-5-11(6-8-12)17(22)19-9-16(21)23-10-15-20-13-3-1-2-4-14(13)24-15/h1-8H,9-10H2,(H,19,22) |
InChI Key |
ZCDKOYQOTXDBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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